molecular formula C4H9NO2 B1366321 3-Methoxypropanamide CAS No. 15438-67-2

3-Methoxypropanamide

Cat. No. B1366321
CAS RN: 15438-67-2
M. Wt: 103.12 g/mol
InChI Key: BPXCLLWXDHBFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypropanamide is a chemical compound with the molecular formula C4H9NO2 . It has an average mass of 103.120 Da and a Monoisotopic mass of 103.063332 Da .


Synthesis Analysis

The synthesis of 3-Methoxypropanamide involves several steps. One study discusses the thermal decomposition of 3-Methoxypropylamine, a related compound, under various conditions . Another source mentions the use of 3-Methoxypropylamine as a precursor in the synthesis of 3-Methoxypropanamide .


Molecular Structure Analysis

The molecular structure of 3-Methoxypropanamide can be analyzed using various tools. For instance, MolView, a structural formula editor and 3D model viewer, can be used to convert the molecule into a 3D model .


Chemical Reactions Analysis

The chemical reactions involving 3-Methoxypropanamide can be complex. A systematic approach to reactive chemicals analysis discusses how certain chemicals can undergo uncontrollable hazardous reactions under a variety of conditions .


Physical And Chemical Properties Analysis

3-Methoxypropanamide is a powder with a melting point of 48-50 degrees Celsius . More detailed physical and chemical properties can be analyzed using various techniques discussed in a chapter on Physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .

Scientific Research Applications

  • ®-2-acetamido-N-benzyl-3-methoxypropionamide

    • Application Summary : This compound is used in the preparation of the antiepileptic drug Lacosamide .
    • Results or Outcomes : The resulting compound, Lacosamide, is an effective treatment for epilepsy .
  • 3-methoxy-N-(propan-2-yl)propanamide

    • Application Summary : This compound is a chemical reagent available from chemical suppliers .
    • Method of Application : As a reagent, it can be used in various chemical reactions, although specific procedures would depend on the reaction .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions in which this reagent is used .
  • 3-Methoxypropanamide

    • Application Summary : This compound is a chemical reagent available from chemical suppliers .
    • Method of Application : As a reagent, it can be used in various chemical reactions, although specific procedures would depend on the reaction .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions in which this reagent is used .
  • 3-methoxy-N-(propan-2-yl)propanamide

    • Application Summary : This compound is also a chemical reagent .
    • Method of Application : Similar to 3-Methoxypropanamide, it can be used in various chemical reactions, with the specific procedures depending on the reaction .
    • Results or Outcomes : The outcomes would also vary depending on the specific reactions in which this reagent is used .

Safety And Hazards

The safety data sheet for 3-Methoxypropanamide indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCLLWXDHBFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413418
Record name 3-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropanamide

CAS RN

15438-67-2
Record name 3-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypropanamide
Reactant of Route 2
Reactant of Route 2
3-Methoxypropanamide
Reactant of Route 3
Reactant of Route 3
3-Methoxypropanamide
Reactant of Route 4
Reactant of Route 4
3-Methoxypropanamide
Reactant of Route 5
Reactant of Route 5
3-Methoxypropanamide
Reactant of Route 6
3-Methoxypropanamide

Citations

For This Compound
243
Citations
PL Sheets, C Heers, T Stoehr, TR Cummins - Journal of Pharmacology and …, 2008 - ASPET
Voltage-gated sodium channels play a critical role in excitability of nociceptors (pain-sensing neurons). Several different sodium channels are thought to be potential targets for pain …
Number of citations: 211 jpet.aspetjournals.org
M Abram, M Zagaja, S Mogilski… - Journal of Medicinal …, 2017 - ACS Publications
… More potent anticonvulsant activity in the scPTZ seizure model was visible for butanamide analog 32′ (for structure see Table S2) than that of both 3-methoxypropanamide derivatives …
Number of citations: 31 pubs.acs.org
P Morieux, C Salomé, KD Park… - Journal of medicinal …, 2010 - ACS Publications
Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide, (R)-1) is a low molecular weight anticonvulsant recently introduced in the United States and Europe for adjuvant …
Number of citations: 37 pubs.acs.org
ZH Tsai, ST Liu - Polyhedron, 2023 - Elsevier
… Typically, 3-methoxypropanenitrile was hydrolyzed into 3-methoxypropanamide quantitatively with the use of Pd 3 (1 mol%) and AgBF 4 as the catalyst in water/THF at 50 C for 16 h. …
Number of citations: 0 www.sciencedirect.com
P Mazzocchetti, M Tantucci, G Bastioli, V Calabrese… - …, 2018 - Elsevier
… Lacosamide ([(R)-2-acetamido-N-benzyl-3-methoxypropanamide], LCM), is an antiepileptic that exerts anticonvulsant activity by selectively enhancing slow sodium channel inactivation. …
Number of citations: 14 www.sciencedirect.com
AA Abdel‐Shafi, PD Beer, RJ Mortimer… - Helvetica Chimica …, 2001 - Wiley Online Library
… and also coordinated via 4,4'carboxamide-disubstituted 2,2'-bipyridine ligands, and for the complex [(Ru(bpy)2(L)]2 where L is N,N'-([2,2'bipyridine]-4,4'-diyl)bis[3-methoxypropanamide]…
Number of citations: 49 onlinelibrary.wiley.com
MA Rogawski, A Tofighy, HS White, A Matagne, C Wolff - Epilepsy research, 2015 - Elsevier
… The antiepileptic drug lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropanamide], a chiral functionalized amino acid, was originally identified by virtue of activity in the mouse and …
Number of citations: 189 www.sciencedirect.com
RN Tiwari, CG Bonde - Journal of Liquid Chromatography & …, 2014 - Taylor & Francis
… The degradation products were identified as (R)-2-amino-N-benzyl-3-methoxypropanamide (DP-I) and 3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one (DP-II). …
Number of citations: 6 www.tandfonline.com
Y Wang, JM Brittain, BW Jarecki, KD Park… - Journal of Biological …, 2010 - ASBMB
The anti-epileptic drug (R)-lacosamide ((2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide (LCM)) modulates voltage-gated sodium channels (VGSCs) by preferentially interacting …
Number of citations: 85 www.jbc.org
D Choi - 1995 - search.proquest.com
… The pharmacological activity observed for iV-benzyl 2-acetamido-3-methoxypropanamide (2) warranted our preparation of the individual (Bland (S)-enantiomers.7>10n>13 The original …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.